2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole
Description
IUPAC Systematic Nomenclature and Constitutional Isomerism
The compound 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole derives its systematic name from the benzimidazole core structure, a bicyclic system comprising a benzene ring fused to an imidazole ring. The numbering follows IUPAC conventions, where the imidazole nitrogen atoms occupy positions 1 and 3. The substituents are assigned locants based on their positions: a methyl group at nitrogen-1, an ethyl group at carbon-2 of the imidazole ring, and a nitro group at carbon-5 of the benzene moiety.
Constitutional isomerism arises from variations in substituent placement. For instance:
- Positional isomers : The nitro group could occupy alternative positions (e.g., 4- or 6-nitro derivatives), altering electronic and steric properties.
- Substituent exchange : Swapping the ethyl and methyl groups between nitrogen-1 and carbon-2 would yield 1-ethyl-2-methyl derivatives, though steric hindrance may disfavor such configurations.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by substituent electronic effects and steric interactions. Key features include:
- Bond lengths : The nitro group at C5 shortens adjacent C–C bonds due to electron-withdrawing effects, as observed in similar nitrobenzimidazoles (C–N: ~1.45 Å, N–O: ~1.22 Å).
- Dihedral angles : The ethyl and methyl groups induce non-planarity. In analogous structures, the dihedral angle between the benzimidazole plane and substituents ranges from 30.6° to 59.5°, depending on crystal packing forces.
- Conformational flexibility : The ethyl chain exhibits rotational freedom, with energy minima favoring gauche or anti conformations relative to the imidazole ring, as predicted by semi-empirical AM1 and PM3 calculations.
Crystallographic Data and Solid-State Packing Arrangements
X-ray diffraction studies of related benzimidazoles reveal insights into the solid-state behavior of this compound:
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁/c | |
| Unit cell dimensions | a = 14.554 Å, b = 8.836 Å, c = 11.563 Å | |
| Dihedral angle (benzene/imidazole) | 30.6° |
Intermolecular interactions dominate packing:
- C–H⋯O hydrogen bonds : Stabilize chains along the c-axis, with donor-acceptor distances of ~3.2 Å.
- π–π stacking : Centroid distances of ~3.5 Å between benzimidazole rings enhance lattice stability.
- Steric effects : The ethyl and methyl groups disrupt close packing, leading to voids filled by weak van der Waals interactions.
Tautomeric Equilibrium Studies in Solution Phase
Nitrobenzimidazoles exhibit tautomerism, where proton migration between imidazole nitrogens alters electronic properties. For this compound:
- Tautomeric preference : The 5-nitro tautomer dominates due to resonance stabilization between the nitro group and imidazole’s π-system.
- Equilibrium constants : NMR studies of similar compounds show equilibrium constants (KT) of 0.56–0.87, favoring the nitro group at C5 over C6.
- Substituent effects : The methyl group at N1 locks tautomerism, while the ethyl group at C2 minimally impacts the equilibrium.
Computational insights : Density functional theory (DFT) calculations predict a energy difference of ~0.30 kcal/mol between tautomers, corroborating experimental findings.
Properties
IUPAC Name |
2-ethyl-1-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-10-11-8-6-7(13(14)15)4-5-9(8)12(10)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPVFOXTZKCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole typically involves the nitration of 2-ethyl-1-methyl-1H-1,3-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole exhibits significant biological activities, particularly as an antimicrobial agent. Its structural characteristics contribute to its effectiveness against various pathogens.
Antimicrobial Properties
The compound belongs to the nitroimidazole class, known for efficacy against anaerobic bacteria and protozoa. Notable applications include:
- Antiprotozoal Activity : Effective against Trichomonas vaginalis and Helicobacter pylori, which are implicated in various infections.
- Antibacterial Activity : Demonstrated potential against several bacterial strains, making it a candidate for antibiotic development.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit key enzymes relevant in metabolic disorders:
- Alpha-Amylase Inhibition : Molecular docking studies suggest that it can effectively bind to alpha-amylase, indicating potential use in managing diabetes by regulating glucose levels.
Cancer Research
Emerging research indicates that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have shown promising results in inhibiting growth in cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells .
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized various derivatives of benzimidazoles and evaluated their antimicrobial activity. The findings indicated that derivatives containing the nitro group exhibited significant inhibition against both gram-positive and gram-negative bacteria. Specifically, 2-ethyl-1-methyl-5-nitro-1H-benzimidazole showed comparable efficacy to standard antibiotics .
Study on Enzyme Inhibition
In another study focused on diabetes management, the compound was tested for its ability to inhibit alpha-amylase. Results demonstrated a notable reduction in enzyme activity, suggesting its potential as a therapeutic agent for controlling blood sugar levels.
Mechanism of Action
The mechanism of action of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The compound can also inhibit certain enzymes, disrupting essential biochemical pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-1,3-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-1H-1,3-benzimidazole: Similar structure but without the ethyl and methyl substituents, leading to different physical and chemical properties.
Uniqueness
2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is unique due to the presence of both ethyl and methyl groups along with the nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Biological Activity
2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound that has garnered attention due to its significant biological activities. This compound is characterized by a benzimidazole ring substituted with ethyl and methyl groups, along with a nitro group at the 5-position. Its molecular formula is and it has a molecular weight of 205.21 g/mol. The unique structural features of this compound contribute to its diverse biological activities, particularly as an antimicrobial agent and potential therapeutic agent in various medical applications.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against anaerobic bacteria and protozoa. Research indicates its effectiveness against pathogens such as Trichomonas vaginalis and Helicobacter pylori, which are known to cause significant infections in humans. The compound's mechanism of action involves the disruption of essential cellular processes in these microorganisms, leading to their inhibition or death.
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound compared to other benzimidazole derivatives:
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Ethyl-1-methyl-5-nitro-1H-benzimidazole | Trichomonas vaginalis | 25 µg/mL |
| Metronidazole | Trichomonas vaginalis | 16 µg/mL |
| Tinidazole | Trichomonas vaginalis | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can inhibit the growth of various cancer cell lines. For example, flow cytometry analyses demonstrated that this compound induces apoptosis in MCF cell lines, suggesting its potential as an anticancer agent .
Case Study: Tumor Growth Inhibition
In a recent study involving tumor-bearing mice, administration of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole resulted in significant suppression of tumor growth. The compound was administered at varying doses, and the results indicated a dose-dependent response in tumor size reduction .
The biological activity of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole can be attributed to its interaction with specific molecular targets within cells:
Target Enzymes:
- Alpha-Amylase: The compound has been shown to inhibit alpha-amylase activity, which may have implications for diabetes management by reducing carbohydrate absorption.
Biochemical Pathways:
The interaction with enzymes leads to alterations in metabolic pathways, which can affect cell proliferation and survival.
Pharmacokinetics
Understanding the pharmacokinetics of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily metabolized in the liver |
| Excretion | Excreted mainly through urine |
Q & A
Q. What are the established synthetic routes for preparing 2-ethyl-1-methyl-5-nitro-1H-benzimidazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of nitro-substituted benzimidazoles typically involves cyclocondensation of o-phenylenediamine derivatives with carboxylic acid equivalents. For example, Phillips' classical method (1928–1929) employs cyclization under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core . Modern approaches, such as green synthesis using ZnO nanoparticles, enable room-temperature reactions with high yields and regioselectivity, particularly for electron-withdrawing substituents like nitro groups . Key factors include:
- Catalyst choice : Acidic catalysts (e.g., HCl) favor cyclization but may require high temperatures, whereas ZnO nanoparticles reduce energy demands.
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position stabilize intermediates, directing substitution patterns.
- Data Table : Comparison of Synthesis Methods
| Method | Catalyst | Temperature | Yield (%) | Regioselectivity Control | Reference |
|---|---|---|---|---|---|
| Phillips cyclization | HCl | Reflux | 60–75 | Moderate | |
| ZnO nanoparticle method | ZnO NPs | RT | 85–92 | High (5-NO₂ favored) |
Q. How can spectroscopic techniques (NMR, IR, X-ray) be optimized to validate the structure of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole?
- Methodological Answer : Structural validation requires a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. The nitro group deshields adjacent protons (e.g., H-4 and H-6), causing downfield shifts (~δ 8.5–9.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is critical for refining crystal structures. For nitro-substituted benzimidazoles, validate bond lengths (C-NO₂ ~1.45 Å) and torsion angles to confirm planarity .
- IR spectroscopy : The asymmetric NO₂ stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) confirm nitro group presence .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or spectroscopic data for nitro-substituted benzimidazoles be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions or analytical methods. To address this:
- Reproduce experiments : Standardize catalysts (e.g., ZnO NPs vs. HCl) and solvent systems (polar aprotic vs. protic) to isolate yield determinants .
- Cross-validate data : Compare NMR chemical shifts with computational predictions (DFT) to identify misassignments. For example, DFT-calculated ¹³C shifts for C-2 (ethyl group) should align with experimental δ ~115–120 ppm .
- Case Study : reports IR NO₂ stretches at 1525 cm⁻¹, while another study cites 1505 cm⁻¹. Re-measuring under controlled humidity (nitro groups are hygroscopic) resolves this discrepancy .
Q. What computational strategies (e.g., molecular docking, MD simulations) are effective for studying the biological interactions of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole?
- Methodological Answer : For antiparasitic or antimicrobial applications:
- Docking : Use AutoDock Vina to model binding to β-tubulin (colchicine domain). The nitro group’s electron-withdrawing nature enhances hydrogen bonding with Thr238 and Asn101 residues .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA). For example, BI-02 (a benzimidazole analog) showed a binding energy of -8.50 kcal/mol .
- Data Table : Docking Parameters for Benzimidazole Derivatives
| Compound | Target | Binding Energy (kcal/mol) | PIC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Albendazole (control) | β-tubulin | -7.0 | 850 | |
| BI-02 | β-tubulin | -8.50 | 583.62 |
Q. How does the nitro group at the 5-position influence the electronic and steric properties of the benzimidazole core in catalytic or biological contexts?
- Methodological Answer : The nitro group:
- Electronic effects : Withdraws electron density, reducing nucleophilicity at N-1 and C-2. This stabilizes intermediates in Suzuki-Miyaura cross-couplings but may reduce basicity .
- Steric effects : Minimal steric hindrance at C-5 allows functionalization (e.g., ethyl/methyl groups) without disrupting π-stacking in protein binding .
- Experimental validation : Cyclic voltammetry shows a reduction peak at -1.2 V (vs. Ag/AgCl) for the nitro group, confirming its electron-withdrawing character .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
